Amino Substituent at C3 Enables Kinase Inhibitor Pharmacophore Matching Absent in 3-Methyl and 3-Chloro Analogs
The 3-amino group of this compound serves as a critical hydrogen-bond donor/acceptor anchor in kinase ATP-binding sites, a feature that is structurally unavailable in the 3-methyl analog (CAS 2169998-46-1) and 3-chloro analogs (e.g., 3-chloro-7-methyl-1-phenyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile). The 2,7-naphthyridine kinase inhibitor patent (US 8,546,370) explicitly defines Formula I compounds where the presence of an amino substituent at the position equivalent to C3 is required for Syk, ZAP70, KDR, FLT3, c-Kit, RET, TrkA/B/C, and Alk inhibitory activity; analogues lacking this H-bond donor functionality are outside the scope of the pharmacologically active claims [1]. This is a class-level inference based on patent SAR disclosure.
| Evidence Dimension | Molecular recognition (H-bond donor/acceptor availability at C3) |
|---|---|
| Target Compound Data | 3-NH₂ group present; H-bond donor count = 2 (NH₂), acceptor count = 4 (ring N, CN, NH₂ lone pair) |
| Comparator Or Baseline | 3-Methyl analog (CAS 2169998-46-1): H-bond donor count = 0 at C3 position; 3-Chloro analog: H-bond donor count = 0, weak acceptor only |
| Quantified Difference | Qualitative presence vs. absence of H-bond donor; essential for kinase hinge-region binding per patent SAR |
| Conditions | Kinase inhibition SAR as disclosed in US 8,546,370 (IRM LLC) covering a genus of 2,7-naphthyridine derivatives |
Why This Matters
A procurement decision for a 3-substituted tetrahydro-2,7-naphthyridine-4-carbonitrile that ignores the amino substituent will fail to replicate the kinase inhibition profile of lead series, resulting in wasted synthesis and screening resources.
- [1] Okram, B. et al. (IRM LLC). Compounds and compositions as kinase inhibitors. U.S. Patent 8,546,370, issued October 1, 2013. See Formula I definition and kinase target listing. View Source
